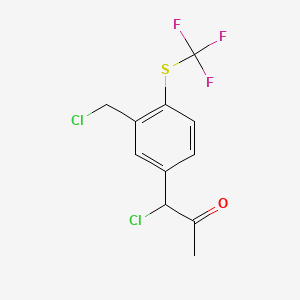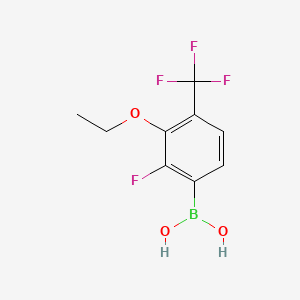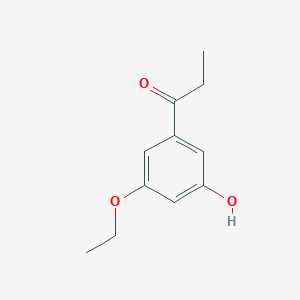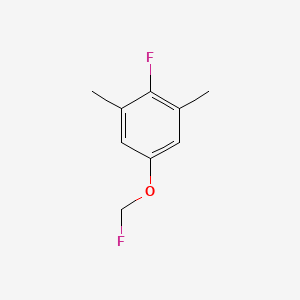
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups, one fluorine atom, and one fluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methoxylation reagents like sodium methoxide in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the aromatic ring
Common Reagents and Conditions
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 1,3-dimethyl-2-fluoro-5-(fluoromethoxy)benzoic acid .
Applications De Recherche Scientifique
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The fluorine atoms and fluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-fluorobenzene
- 1,3-Dimethyl-5-fluorobenzene
- 1,3-Dimethyl-2-methoxybenzene
Comparison
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
2-fluoro-5-(fluoromethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |
Clé InChI |
KRLXZSQXTKHNHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


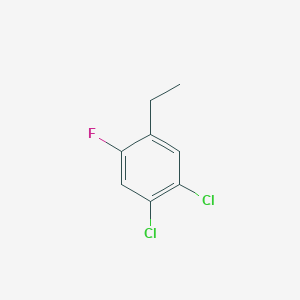
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
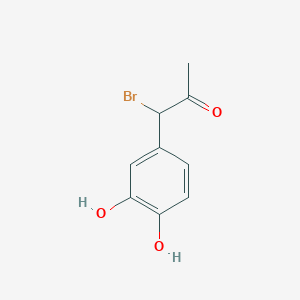
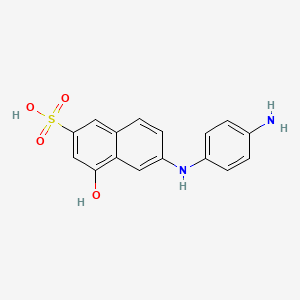

![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
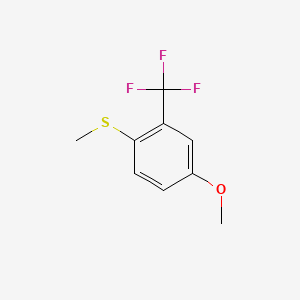
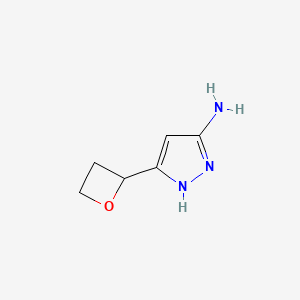
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
